REACTION_CXSMILES
|
C([O-])([O-])=O.[K+].[K+].[Cl:7][C:8]1[C:13]([OH:14])=[C:12]([Cl:15])[CH:11]=[C:10]([CH3:16])[CH:9]=1.[Br:17][C:18]1[CH:31]=[CH:30][C:21]([O:22][CH2:23][CH2:24]OS(C)(=O)=O)=[CH:20][CH:19]=1>O.C(O)CC>[Br:17][C:18]1[CH:31]=[CH:30][C:21]([O:22][CH2:23][CH2:24][O:14][C:13]2[C:8]([Cl:7])=[CH:9][C:10]([CH3:16])=[CH:11][C:12]=2[Cl:15])=[CH:20][CH:19]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC(=C1O)Cl)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
41.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(OCCOS(=O)(=O)C)C=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 85° C. for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The heating oil bath was removed
|
Type
|
ADDITION
|
Details
|
water (330 mL) was added dropwise when the internal temperature
|
Type
|
CUSTOM
|
Details
|
had reached 78° C
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the precipitate was washed with water
|
Type
|
CUSTOM
|
Details
|
Drying the precipitate under high vacuum at 30° C. for 48 h
|
Duration
|
48 h
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(OCCOC2=C(C=C(C=C2Cl)C)Cl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |